molecular formula C17H12Cl2N2O3S B2672070 1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone CAS No. 477856-68-1

1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone

Cat. No.: B2672070
CAS No.: 477856-68-1
M. Wt: 395.25
InChI Key: NRNVMJFTOZQGSK-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a complex organic compound characterized by its unique molecular structure, which includes a dichlorophenyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorophenyl and methoxyphenyl components. These components are then reacted under specific conditions to form the oxadiazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the purity and yield of the final product. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chloro and methoxy groups, which can affect the reactivity of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromic acid, reducing agents like lithium aluminum hydride, and substitution reagents such as halides. The reaction conditions may vary depending on the specific reaction, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives where the chloro or methoxy groups are replaced by other functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

  • Biology: The compound may have potential biological activity, making it useful in the study of biological processes and the development of new drugs.

  • Medicine: It could be explored for its therapeutic properties, potentially leading to the development of new medications for various diseases.

  • Industry: The compound may find applications in the manufacturing of materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as those containing similar functional groups or structural motifs. Some similar compounds include:

  • 2,4-Dichlorophenol: A compound with a similar dichlorophenyl group but lacking the oxadiazole and methoxyphenyl components.

  • 1-(2,4-Dichlorophenyl)ethanone: A simpler compound with a dichlorophenyl group and an ethanone moiety.

  • 4-Methoxybenzaldehyde: A compound with a methoxyphenyl group but lacking the dichlorophenyl and oxadiazole components.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S/c1-23-12-5-2-10(3-6-12)16-20-21-17(24-16)25-9-15(22)13-7-4-11(18)8-14(13)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNVMJFTOZQGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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